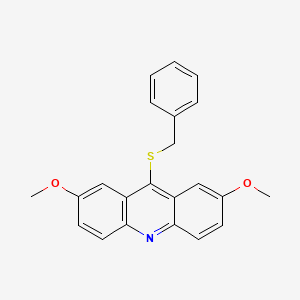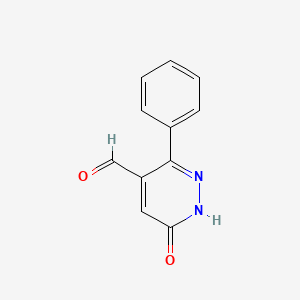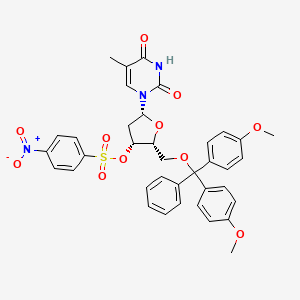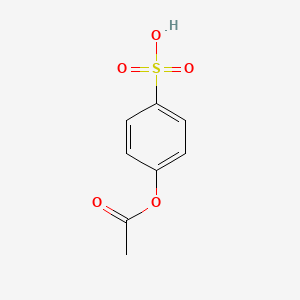![molecular formula C14H10BrN3O2 B12929810 Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate CAS No. 944581-07-1](/img/structure/B12929810.png)
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate is a heterocyclic compound that features a brominated imidazo[1,2-a]pyrimidine core fused with a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with a brominated benzoic acid derivative under acidic conditions, followed by esterification to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Catalysts such as palladium or copper may be employed to facilitate the cyclization and bromination steps .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Applications De Recherche Scientifique
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The imidazo[1,2-a]pyrimidine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the pyrimidine ring.
Imidazo[1,2-a]pyrimidine: Similar core structure but without the bromine substitution.
Benzimidazole: Contains a fused benzene and imidazole ring but differs in the position and type of heteroatoms.
Uniqueness
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate is unique due to its specific bromine substitution and ester functional group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new synthetic methodologies and exploring novel therapeutic applications .
Propriétés
Numéro CAS |
944581-07-1 |
|---|---|
Formule moléculaire |
C14H10BrN3O2 |
Poids moléculaire |
332.15 g/mol |
Nom IUPAC |
methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C14H10BrN3O2/c1-20-13(19)10-4-2-9(3-5-10)12-8-18-7-11(15)6-16-14(18)17-12/h2-8H,1H3 |
Clé InChI |
IBYVUIAGPODBIT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


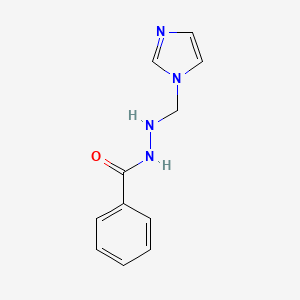
![4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12929735.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)
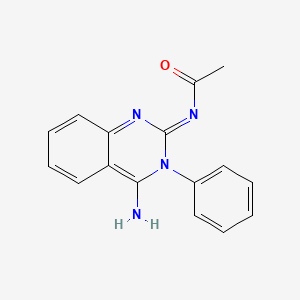
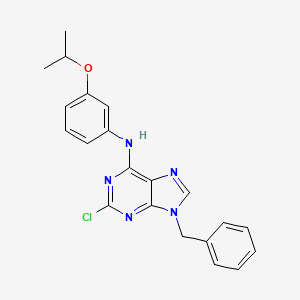
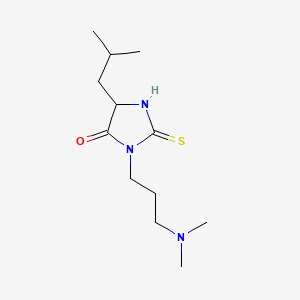

![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)
